molecular formula C5H5NOS B072027 Pyrithione CAS No. 1121-30-8

Pyrithione

Cat. No.: B072027
CAS No.: 1121-30-8
M. Wt: 127.17 g/mol
InChI Key: YBBJKCMMCRQZMA-UHFFFAOYSA-N
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Description

Pyrithione is a pyridinethione that is pyridine-2(1H)-thione in which the hydrogen attached to the nitrogen is replaced by a hydroxy group. It is a Zn(2+) ionophore;  the zinc salt is used as an antifungal and antibacterial agent. It has a role as an ionophore. It is a pyridinethione and a monohydroxypyridine. It is a tautomer of a pyridine-2-thiol N-oxide.
This compound zinc, or zinc this compound or zinc pyridinethione, is a coordination complex consisted of this compound ligands chelated to zinc (2+) ions via oxygen and sulfur centers. In the crystalline state, it exists as a centrosymmetric dimer. Due to its dynamic fungistatic and bacteriostatic properties, this compound zinc is used to treat dandruff and seborrheic dermatitis. Dandruff is a common scalp disease affecting >40% of the world's adult population, and may be caused by fungi such as Malassezia globosa and M. restricta. this compound zinc is commonly found as an active ingredient in OTC antidandruff topical treatments such as shampoos. It mediates its action by increasing the cellular levels of copper, and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth. Due to low solubility, this compound zinc released from the topical formulations is deposited and retained relatively well onto the target skin surfaces. Other uses of this compound zinc include additive in antifouling outdoor paints and algaecide. While its use has been approved in the early 1960's by the FDA, safety and effectiveness of this compound zinc has been reported for decades. It is not shown to have any significant estrogenic activity according to the in vivo and in vitro assays.
This compound is a natural product found in Marsypopetalum modestum with data available.
This compound is a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with membrane transport ultimately leading to a loss of metabolic control.
See also: this compound Zinc (active moiety of).

Mechanism of Action

Target of Action

Pyrithione, an organosulfur compound, primarily targets fungi and bacteria . It is particularly effective against fungi such as Malassezia globosa and M. restricta, which are associated with dandruff and seborrheic dermatitis . This compound also exhibits antibacterial properties, making it effective against many pathogens from the Streptococcus and Staphylococcus genera .

Mode of Action

This compound acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell . This interaction disrupts the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth .

Biochemical Pathways

This compound’s antimicrobial action is believed to result from a combination of factors, including the inhibition of alcohol dehydrogenase, disturbance of proton gradients in cell membranes, and the action of the substance as an antimetabolite of pyridoxal . It is also suggested that this compound disrupts membrane transport by blocking the primary proton pump that energizes the transport mechanism .

Pharmacokinetics

This compound’s pharmacokinetics have been studied using a physiologically based pharmacokinetic (PBPK) model . This model simulates the kinetics of this compound and its major metabolites in blood and tissues of rats following oral administration . The model also accounts for the production and rapid elimination of S-glucuronide conjugates, as well as the slower elimination of 2-(methylsulfonyl)pyridine, the major species in blood following administration of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include increased intracellular Zn^2+ concentration and disruption of cellular Zn^2+ homeostasis . This disruption is believed to initiate the cytotoxic effects of this compound on various microorganisms and mammalian cells . In addition, this compound has been found to activate the volume-regulated anion channel through an antioxidant-sensitive mechanism .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its low solubility in water (8 ppm at neutral pH) makes it suitable for use in outdoor paints and other products that protect against mildew and algae . It is chemically incompatible with paints relying on metal carboxylate curing agents . When used in latex paints with water containing much iron, a sequestering agent that preferentially binds the iron ions is needed . Furthermore, this compound is slowly decomposed by ultraviolet light, providing years of protection in direct sunlight .

Biochemical Analysis

Biochemical Properties

Pyrithione interacts with various enzymes, proteins, and other biomolecules. It is a metal-binding modified pyridine, which forms neutral, lipophilic metal complexes with divalent and trivalent metal ions . This property allows this compound to facilitate intracellular metal accumulation, categorizing it as an ionophore .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . It also has antimicrobial activities, including against fungi and bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits membrane transport via a direct or indirect effect on the primary proton pump which energizes transport . It also mediates copper transport across intracellular membranes, enabling copper to disperse throughout the cell and gain access to intracellular organelles such as mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can trigger a variety of responses, such as DNA damage in skin cells . Due to its low solubility in water, it provides years of protection in direct sunlight .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a 2-generation study in rats, this compound impaired fertility and mating behavior in male F0 animals at a dose of 3.5 mg/kg body weight and day .

Metabolic Pathways

This compound is involved in various metabolic pathways. The conjugate base of this compound (pyrithionate ion) is an anion containing two donor atoms, a sulfur atom and an oxygen atom each bearing a negative formal charge; the nitrogen atom remains formally positively charged .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Two membrane transporters, FepC and MetQ, seemed involved in the uptake of this compound and its cognate metal complexes with copper, iron, and zinc . Additionally, the phenotypes displayed by CopA and ZntA knockouts suggested that these two metal effluxers drive the extrusion from the bacterial cell of potentially toxic levels of copper, and perhaps zinc, which hyperaccumulate as a function of this compound .

Subcellular Localization

It has been suggested that this compound is preferentially taken up as an uncomplexed monomer by the methionine transport machinery, while metal complexes preferentially co-opt the siderophore pathway, which would thereby lead to increased cellular metal loads .

Biological Activity

Pyrithione, particularly its derivatives such as zinc this compound and copper this compound, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of this compound's biological activity, supported by recent research findings and clinical studies.

This compound compounds are characterized by their ability to chelate metal ions and disrupt cellular processes in microorganisms. The mechanism of action involves:

  • Metal Ion Chelation : this compound acts as an ionophore, facilitating the transport of metal ions across cell membranes, which can enhance the cytotoxic effects against bacterial cells .
  • Membrane Disruption : this compound alters the phospholipid structure of microbial membranes, leading to increased permeability and cell death .
  • Synergistic Effects : Studies have shown that this compound can enhance the efficacy of other antibiotics, such as gentamicin, by improving their penetration into bacterial cells .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a range of pathogens:

  • Zinc this compound : Commonly used in shampoos for treating dandruff and seborrheic dermatitis, zinc this compound has demonstrated significant antifungal activity against Malassezia species, which are implicated in these conditions . Clinical studies have reported its effectiveness in reducing symptoms like scaling and erythema within weeks of treatment .
  • Copper this compound : Recent research indicates that copper this compound complexes have strong antibacterial activity against various cancer cell lines and bacterial strains. A novel complex, [Cu(PyS1)2], showed enhanced solubility and cytotoxicity compared to traditional formulations .
CompoundAntimicrobial ActivityClinical Application
Zinc this compoundAntifungal (Malassezia)Dandruff treatment
Copper this compoundAntibacterial (cancer cells)Potential anticancer agent

Clinical Efficacy

Clinical studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Psoriasis Treatment : A study involving 32 patients evaluated the combination of zinc this compound with betamethasone dipropionate. The results showed a significant reduction in the Psoriasis Area and Severity Index (PASI) score after two weeks, with 40.6% achieving complete remission .
  • Seborrheic Dermatitis : In a retrospective study comparing zinc this compound and selenium disulfide shampoos for maintenance therapy post-remission, no significant difference was found in relapse rates, indicating that both treatments are comparably effective .

Case Studies

  • Zinc this compound in Psoriasis : In a controlled trial, patients treated with a formulation containing 0.25% zinc this compound experienced rapid clinical improvement. The study noted that the formulation was well-tolerated with minimal side effects, primarily dryness and itching .
  • Copper this compound Complexes : Research on PEG-substituted copper this compound complexes revealed that while longer PEG chains reduced bioactivity, shorter chains improved solubility without compromising efficacy. The complex [Cu(PyS1)2] emerged as particularly promising due to its high cell uptake and cytotoxicity against cancer cells .

Safety Profile

While this compound compounds are generally well-tolerated, some adverse reactions have been documented:

  • Allergic contact dermatitis has been reported in rare cases associated with zinc this compound in cosmetic products . However, the overall incidence remains low compared to the benefits observed in clinical applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
Zinc pyrithione is renowned for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. It has been effectively used in:

  • Dandruff Treatment : ZPT is a common ingredient in antidandruff shampoos, targeting the scalp fungus Malassezia globosa by increasing cellular copper levels, which inhibits fungal growth through a unique mechanism involving metal ionophores .
  • Skin Antisepsis : Recent studies indicate that ZPT can enhance the antimicrobial efficacy of alcohol-based antiseptics, outperforming traditional agents like iodine and chlorhexidine .

1.2 Anticancer Research
Emerging research has identified ZPT's potential in cancer therapy. It has shown cytotoxic effects against various cancer cell lines and is being investigated for its ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest . Notably, ZPT has been patented for use in lung cancer treatments, demonstrating its therapeutic versatility .

Cosmetic Applications

Zinc this compound's antimicrobial properties extend to cosmetic formulations:

  • Hair Care Products : Beyond treating dandruff, ZPT is incorporated into shampoos and conditioners for its antifungal properties.
  • Skin Care : Its use in lotions and creams helps manage skin conditions like seborrheic dermatitis due to its ability to reduce fungal proliferation .

Industrial Applications

3.1 Antifouling Agents
ZPT is utilized in antifouling paints to prevent biofilm formation on marine vessels. Its effectiveness against microbial growth makes it a valuable component in maintaining the integrity of surfaces exposed to water .

3.2 Material Preservation
In manufacturing, ZPT serves as a biocide to protect plastics, polymers, and latexes from microbial degradation. This application is crucial in extending the shelf life of products across various industries .

Case Studies

Study TitleFocusFindings
Efficacy of Zinc this compound as A Novel Anti-Bacterial Coating AgentAntimicrobial applicationsDemonstrated effectiveness in preventing microbial degradation in manufacturing materials .
Zinc this compound Inhibits Yeast Growth through Copper InfluxMechanism of actionIdentified copper influx as a key mechanism for inhibiting fungal growth .
Zinc this compound in Alcohol-Based Products for Skin AntisepsisComparative efficacyShowed superior antimicrobial efficacy compared to traditional antiseptics .

Properties

IUPAC Name

1-hydroxypyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJKCMMCRQZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
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Related CAS

15922-78-8 (hydrochloride salt)
Record name Pyrithione
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DSSTOX Substance ID

DTXSID4048010, DTXSID00149908
Record name 2-Mercaptopyridine monoxide
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Molecular Weight

127.17 g/mol
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Solubility

Soluble in cold water (Zinc salt)
Record name Pyrithione
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Mechanism of Action

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc.
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CAS No.

1121-30-8, 1121-31-9
Record name Pyrithione
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Synthesis routes and methods

Procedure details

Preparation of Comparative Example 2a (chitosan-pyrithione complex): a chitosan slurry was prepared by stirring 1 g VNS-461 into 50 g DI water. A solution of pyrithione acid (PA) was prepared in a separate flask by mixing 2.61 g 40% sodium pyrithione (NAP) solution obtained as sodium Omadine ("Omadine" is a trademark of Olin Corp, Cheshire, Conn.), with 22.4 g DI water and stirring followed by 25.28 g 1% hydrochloric acid. By this method, 99% of the NaP is acidified. The PA solution was added to the chitosan slurry, the mixture stirred 30 minutes, and the chitosan-pyrithione complex was filtered. This process was repeated four more times to yield five filter cakes of chitosan-pyrithione complex.
Name
sodium pyrithione
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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